ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dimethylphenylsulfonamide with ethyl 4-chloro-1H-pyrazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-{5-[(3,5-dimethylphenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide: Another sulfonamide derivative with similar biological activities.
Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: A thiophene derivative with antimicrobial properties.
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-8-15-16-13(12)22(19,20)17-11-6-9(2)5-10(3)7-11/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChI Key |
VLOKZKRVDBHBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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